Product packaging for 1-(3,5-Difluorophenyl)cyclopropanamine(Cat. No.:CAS No. 1208389-30-3)

1-(3,5-Difluorophenyl)cyclopropanamine

Cat. No.: B582577
CAS No.: 1208389-30-3
M. Wt: 169.175
InChI Key: PNDWBHMZTHGWAF-UHFFFAOYSA-N
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Description

1-(3,5-Difluorophenyl)cyclopropanamine is a fluorinated cyclopropanamine derivative of interest in medicinal chemistry and pharmaceutical research. Compounds within this chemical class, particularly functionalized cyclopropanamines, have been identified as potent inhibitors of Lysine-Specific Demethylase 1 (LSD1), an FAD-dependent enzyme that regulates histone methylation . LSD1 plays a key role in epigenetic regulation, and its inhibition leads to an increase in histone methylation, which can alter gene expression patterns . As such, research into LSD1 inhibitors is exploring their potential as novel therapeutic agents for a range of central nervous system (CNS) conditions and other diseases, including schizophrenia, Alzheimer's disease, and epilepsy . The structural motif of a cyclopropanamine fused with a difluorophenyl ring is a recognized scaffold in the development of bioactive molecules. This specific compound serves as a valuable synthetic intermediate and building block for researchers designing and synthesizing novel compounds for biological evaluation. The presence of the cyclopropane ring introduces unique steric and electronic properties, while the difluorophenyl group can enhance lipophilicity and influence interactions with biological targets . Research on this compound is strictly for non-human, non-clinical applications. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9F2N B582577 1-(3,5-Difluorophenyl)cyclopropanamine CAS No. 1208389-30-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3,5-difluorophenyl)cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N/c10-7-3-6(4-8(11)5-7)9(12)1-2-9/h3-5H,1-2,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNDWBHMZTHGWAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC(=CC(=C2)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 3,5 Difluorophenyl Cyclopropanamine and Its Analogues

Stereoselective Synthesis of Enantiopure 1-(3,5-Difluorophenyl)cyclopropanamine

The creation of specific stereoisomers (enantiomers) of chiral molecules like this compound is fundamental in pharmaceutical development, as different enantiomers can have vastly different biological activities. mdpi.com Asymmetric synthesis aims to produce a single desired enantiomer directly, bypassing the need for separating a racemic mixture. mdpi.comfrontiersin.org

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. researchgate.netyoutube.com After the desired stereocenter is created, the auxiliary is removed. A common strategy involves attaching a chiral auxiliary, such as an Evans oxazolidinone or Oppolzer's sultam, to a precursor molecule. researchgate.netgoogle.com For instance, a substituted cinnamic acid can be derivatized with an auxiliary, followed by a diastereoselective cyclopropanation reaction. google.com The auxiliary then guides the incoming reagent to one face of the molecule, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary yields the enantiomerically enriched cyclopropane (B1198618) derivative.

Asymmetric catalysis offers a more atom-economical approach, where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. mdpi.comfrontiersin.org In the context of cyclopropanamine synthesis, key steps like ketone reductions or cyclopropanations are often controlled by chiral catalysts. For example, the asymmetric reduction of a ketone precursor, such as 2-chloro-1-(3,4-difluorophenyl)ethanone, can be achieved using a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata or CBS catalyst) with a borane (B79455) source like borane-dimethyl sulfide (B99878) complex. googleapis.comgoogle.com This establishes the stereochemistry early in the synthesis, which is then carried through to the final cyclopropanamine product. Similarly, transition-metal catalysts, particularly those based on rhodium and cobalt, are highly effective for asymmetric cyclopropanation of alkenes with diazo compounds. nih.govnih.gov

Table 1: Examples of Chiral Catalysts and Auxiliaries in Asymmetric Synthesis

Catalyst/Auxiliary System Reaction Type Key Feature
Chiral Oxazaborolidinium Ion (COBI) Cyclopropanation Promotes asymmetric reaction between α,β-unsaturated aldehydes and α-diazoesters. mdpi.com
Cobalt(II)-based Metalloradical Catalysis Radical Cyclopropanation Effective for asymmetric cyclopropanation of alkenes with in-situ generated diazo compounds. nih.gov
Evans Oxazolidinones Alkylation, Aldol, Cyclopropanation A versatile class of chiral auxiliaries that directs stereoselective bond formation. researchgate.net
(S)-OCH3-CBS & Borane Complex Asymmetric Ketone Reduction Used for the stereoselective reduction of ketone intermediates to chiral alcohols. google.com

When an asymmetric synthesis is not employed, the initial product is often a racemic mixture (an equal mix of both enantiomers) of the cyclopropanamine or its precursor. Resolution is the process of separating these enantiomers. A classical method involves diastereomeric salt formation. The racemic amine is reacted with a single enantiomer of a chiral acid, such as R-(-)-mandelic acid. google.com This reaction forms two different diastereomeric salts, which, unlike enantiomers, have different physical properties (e.g., solubility). This difference allows for their separation by fractional crystallization. Once separated, the pure diastereomeric salt is treated with a base to release the desired enantiomerically pure amine.

Enzymatic kinetic resolution is another powerful technique that leverages the high stereoselectivity of enzymes. mdpi.com In this method, an enzyme, often a lipase (B570770), selectively catalyzes a reaction on one enantiomer of the racemic mixture, leaving the other enantiomer unreacted. mdpi.com For example, a lipase can selectively acylate one enantiomer of a racemic alcohol precursor or the amine itself in the presence of an acyl donor. mdpi.com The resulting acylated product and the unreacted enantiomer can then be separated by standard chromatographic methods. The use of ionic liquids as solvents can sometimes enhance the stability and efficiency of the enzyme in these resolutions. mdpi.com

Palladium-Catalyzed Cyclopropanation Approaches to Substituted Cyclopropanes

Palladium catalysis has become a cornerstone of modern organic synthesis, offering efficient routes to complex molecules. For the synthesis of substituted cyclopropanes, palladium-catalyzed reactions provide powerful tools for C-C and C-H bond functionalization. One advanced approach is the palladium(II)-catalyzed tertiary C(sp³)–H arylation of cyclopropane rings. acs.org This method allows for the direct introduction of an aryl group (like a difluorophenyl ring) onto a pre-existing cyclopropane scaffold through C-H activation, a process that avoids the need for pre-functionalized starting materials. acs.org

Another strategy is the intramolecular hydrocyclopropanylation of alkynes, where a palladium catalyst facilitates the activation of a C(sp³)–H bond on a cyclopropyl (B3062369) group, which then adds across an alkyne tethered to the same molecule. nih.gov This process constructs cyclopropane-fused γ-lactams in a highly atom-economical manner with excellent control of stereochemistry when a chiral ligand is used. nih.gov Palladium catalysts are also employed in more traditional steps, such as the hydrogenation of a nitrocyclopropane (B1651597) intermediate to the corresponding cyclopropanamine. googleapis.comgoogleapis.com

Divergent Synthesis Strategies for Structural Derivatization at the Amine and Aryl Moieties

Divergent synthesis is a strategy that enables the creation of a library of structurally related compounds from a common intermediate. nih.govnih.gov Starting with a core scaffold like this compound, this approach allows for systematic modification of different parts of the molecule, such as the primary amine and the difluorophenyl ring, to explore structure-activity relationships.

Derivatization at the Amine Moiety: The primary amine group is a versatile handle for a wide range of chemical transformations. It can be:

Acylated to form amides.

Alkylated to form secondary or tertiary amines.

Sulfonylated to produce sulfonamides.

Used in reductive amination with aldehydes or ketones to generate more complex amine derivatives.

Transformed into other functional groups like isocyanates or ureas .

Derivatization at the Aryl Moiety: The difluorophenyl ring can also be modified, although this is often more challenging. Potential transformations include:

Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms can be displaced by strong nucleophiles under certain conditions, allowing for the introduction of alkoxy, amino, or thiol groups.

Directed Ortho-Metalation (DoM): A directing group on the cyclopropane ring or the amine can facilitate the deprotonation of a carbon atom adjacent to a fluorine, which can then be reacted with various electrophiles.

Palladium-Catalyzed Cross-Coupling: If a bromo- or iodo-substituted analogue is used, Suzuki, Sonogashira, or Buchwald-Hartwig coupling reactions can be employed to introduce new carbon-carbon or carbon-nitrogen bonds.

This divergent approach is highly efficient for generating molecular diversity from a single, stereochemically defined building block. nih.gov

Green Chemistry Principles in the Synthesis of Cyclopropanamine Scaffolds

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comresearchgate.net The synthesis of pharmacologically important molecules like cyclopropanamines can be resource-intensive, and applying green principles is crucial for sustainability.

Key green chemistry considerations for cyclopropanamine synthesis include:

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. mdpi.com Catalytic reactions, such as asymmetric hydrogenations or C-H functionalizations, are inherently more atom-economical than stoichiometric methods. nih.govresearchgate.net

Use of Safer Solvents: Replacing hazardous organic solvents like benzene (B151609) or chlorinated hydrocarbons with greener alternatives such as water, ethanol, or ionic liquids, or performing reactions under solvent-free conditions. thieme-connect.denih.gov

Energy Efficiency: Employing methods that reduce energy consumption, such as using microwave irradiation or ultrasound to accelerate reaction times, or finding catalysts that operate at lower temperatures. mdpi.com

Use of Renewable Feedstocks: Sourcing starting materials from renewable biomass instead of petrochemicals. researchgate.net

Catalysis over Stoichiometric Reagents: Using catalytic methods (e.g., biocatalysis or metal catalysis) is preferred over stoichiometric reagents, which generate large amounts of waste. researchgate.netthieme-connect.de For example, using a catalytic amount of a chiral amine for an asymmetric reaction is superior to using a full equivalent of a chiral auxiliary that must be synthesized and later removed. youtube.com

By integrating these principles, the synthesis of this compound and related scaffolds can be made more environmentally benign, cost-effective, and sustainable. mdpi.comthieme-connect.de

Table 2: Green Chemistry Approaches in Chemical Synthesis

Green Chemistry Principle Application Example Reference
Alternative Reaction Media Using water as a solvent for nucleophilic substitution reactions. nih.gov
Alternative Energy Input Microwave-assisted organic synthesis to reduce reaction times from hours to minutes. mdpi.com
Biocatalysis Using enzymes (e.g., lipases) for highly selective transformations in aqueous media. mdpi.commdpi.com
Catalysis Employing metal-catalyzed reactions to improve atom economy and reduce hazardous waste. researchgate.net

| Process Intensification | Developing one-pot or tandem reactions to minimize intermediate isolation and purification steps. | researchgate.netresearchgate.net |

Chemical Reactivity, Transformation, and Derivatization of 1 3,5 Difluorophenyl Cyclopropanamine

Electrophilic and Nucleophilic Reactions at the Amine Functionality

The primary amine group in 1-(3,5-difluorophenyl)cyclopropanamine is a key site for chemical modification, behaving as a potent nucleophile due to the lone pair of electrons on the nitrogen atom. libretexts.orgyoutube.com This allows it to readily react with a variety of electrophiles.

Key reactions involving the amine functionality include:

Acylation: The amine undergoes rapid acylation when treated with acid chlorides or anhydrides, typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the generated acid. libretexts.org This reaction produces stable N-cyclopropyl amides.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base yields the corresponding sulfonamides. These derivatives are often crystalline solids and are important in various chemical applications.

Alkylation: The amine can be alkylated by reacting with alkyl halides. msu.edu This reaction proceeds via a nucleophilic substitution (SN2) mechanism. However, direct alkylation can be difficult to control, often leading to over-alkylation and the formation of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts if an excess of the alkylating agent is used. msu.edu To achieve mono-alkylation, reductive amination is often a more effective method, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent.

Formation of Imines: Condensation with aldehydes or ketones under appropriate conditions leads to the formation of the corresponding N-cyclopropyl imines (Schiff bases).

These transformations are fundamental in modifying the properties of the parent molecule and for its incorporation into larger, more complex structures.

Table 1: Representative Reactions at the Amine Functionality

Reaction TypeElectrophileProduct ClassGeneral Conditions
AcylationAcetyl Chloride (CH₃COCl)N-Arylcyclopropyl AcetamideBase (e.g., Pyridine), Aprotic Solvent
SulfonylationTosyl Chloride (TsCl)N-Arylcyclopropyl SulfonamideBase (e.g., Triethylamine), CH₂Cl₂
AlkylationBenzyl Bromide (BnBr)N-Benzyl-N-arylcyclopropylamineBase (e.g., K₂CO₃), Acetonitrile, Heat
Reductive AminationAcetone, NaBH(OAc)₃N-Isopropyl-N-arylcyclopropylamineDCE, Acetic Acid

Ring-Opening Reactions and Rearrangements of the Cyclopropane (B1198618) Core

The cyclopropane ring is characterized by significant ring strain (approximately 27 kcal/mol), making it susceptible to ring-opening reactions under various conditions. khanacademy.org The presence of the adjacent phenyl group can further facilitate these reactions by stabilizing reactive intermediates, such as radicals or cations, through resonance.

Acid-Catalyzed Ring-Opening: In the presence of strong acids, the cyclopropane ring can undergo cleavage. stackexchange.commasterorganicchemistry.com The reaction is initiated by protonation, which can occur on the aromatic ring or, if the amine is present in its protonated ammonium form, the cyclopropane C-C bond can be attacked by a nucleophile. The regioselectivity of the attack depends on the stability of the resulting carbocationic intermediate. libretexts.org The phenyl group stabilizes a positive charge at the benzylic position, often directing the nucleophilic attack to one of the methylene (B1212753) carbons of the cyclopropane ring, leading to a 1,3-difunctionalized propane (B168953) derivative.

Photochemical Rearrangements: Arylcyclopropanes can undergo photochemical [3+2] cycloadditions with suitable partners like α,β-unsaturated carbonyl compounds. chemrxiv.org This process often proceeds through a single-electron transfer (SET) mechanism initiated by photoactivation, leading to the formation of five-membered rings. The electron density of the aryl ring can influence the efficiency of this process. chemrxiv.org

Radical-Mediated Opening: The cyclopropane ring can be opened by radical species. This can lead to the formation of various rearranged products, depending on the reaction conditions and the nature of the radical initiator.

Rearrangements involving Nitrenium Ions: Oxidation of the amine functionality can lead to the formation of a cyclopropyl-substituted nitrenium ion. These intermediates are known to undergo complex rearrangements, which can involve the cyclopropane ring participating in the stabilization of the electron-deficient nitrogen center, potentially leading to ring-expanded products like azetidinium ions. chemrxiv.org

Table 2: Potential Ring-Opening and Rearrangement Pathways

ConditionInitiator/ReagentIntermediate TypePotential Product Class
AcidicH₂SO₄, H₂OCarbocation1,3-Diols/Amino Alcohols
PhotochemicalUV light, AcrylateRadical CationSubstituted Cyclopentylamines
OxidativeOxidizing AgentNitrenium IonRearranged Heterocycles

Modifications and Functionalization of the Difluorophenyl Ring

The 3,5-difluorophenyl ring is heavily influenced by the two fluorine substituents. Fluorine atoms are highly electronegative, exerting a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic aromatic substitution (EAS) compared to benzene (B151609). vaia.comlibretexts.org However, they also possess lone pairs of electrons that can be donated via resonance (+M effect), which directs incoming electrophiles to the ortho and para positions. csbsju.edu

Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing nature of the fluorine atoms makes the ring susceptible to nucleophilic aromatic substitution, a reaction pathway not typically observed for unsubstituted benzene. wikipedia.orglibretexts.org Polyfluoroarenes are known to react with strong nucleophiles (e.g., alkoxides, thiolates, amines) to displace a fluoride (B91410) ion. nih.govmdpi.com In the case of the 3,5-difluorophenyl group, substitution of one of the fluorine atoms is possible, particularly with strong nucleophiles and under elevated temperatures. The presence of other activating groups (e.g., a nitro group introduced via EAS) would further facilitate SNAr reactions. youtube.com

Transition Metal-Catalyzed Coupling Reactions Involving the Cyclopropanamine Scaffold

The field of transition metal-catalyzed cross-coupling has provided powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the this compound scaffold offers multiple sites for such transformations. organic-chemistry.orglibretexts.org

Buchwald-Hartwig Amination: The primary amine of the title compound can act as a coupling partner in palladium-catalyzed Buchwald-Hartwig amination reactions with aryl or heteroaryl halides/triflates. youtube.comlibretexts.org This reaction would form a new C-N bond, yielding N-aryl- or N-heteroaryl-substituted 1-(3,5-difluorophenyl)cyclopropanamines. Conversely, the difluorophenyl ring could be modified to bear a halide, making it a substrate for coupling with other amines. While cyclopropylamine (B47189) itself can be a challenging substrate in these couplings, specialized ligand systems have been developed to facilitate the amination of aryl halides with it. nih.govresearchgate.net

Suzuki-Miyaura Coupling: The difluorophenyl ring can be functionalized to participate in Suzuki-Miyaura coupling. youtube.com For instance, if the molecule were synthesized from a bromo- or iodo-substituted difluorobenzene precursor, that halide could be used as a handle for coupling with a variety of boronic acids or esters to introduce new carbon-based substituents. nih.govnih.gov

C-H Activation/Functionalization: Modern methods allow for the direct functionalization of C-H bonds, catalyzed by transition metals like palladium. core.ac.ukrsc.org The C-H bonds on the difluorophenyl ring, particularly those ortho to the fluorine atoms, are potential sites for direct arylation, alkenylation, or other coupling reactions, bypassing the need to pre-install a halide. nih.govacs.org

Table 3: Potential Transition Metal-Catalyzed Cross-Coupling Reactions

Reaction NameRole of Title CompoundCoupling PartnerCatalyst System (Typical)Bond Formed
Buchwald-Hartwig AminationAmine Source (Nucleophile)Aryl BromidePd₂(dba)₃ / Buchwald Ligand / BaseAryl-Nitrogen
Suzuki-Miyaura CouplingAryl Halide SourcePhenylboronic AcidPd(PPh₃)₄ / BaseAryl-Aryl (C-C)
Heck CouplingAryl Halide SourceStyrenePd(OAc)₂ / Phosphine Ligand / BaseAryl-Vinyl (C-C)
C-H ArylationAryl C-H SubstrateAryl IodidePd(OAc)₂ / Ligand / AdditiveAryl-Aryl (C-C)

*Assumes the compound is derivatized to an aryl halide.

Stereochemical Analysis and Conformational Dynamics of 1 3,5 Difluorophenyl Cyclopropanamine

Elucidation of Absolute and Relative Stereochemistry

1-(3,5-Difluorophenyl)cyclopropanamine possesses a chiral center at the carbon atom of the cyclopropane (B1198618) ring that is bonded to the amino group. This gives rise to two enantiomers, (R)- and (S)-1-(3,5-Difluorophenyl)cyclopropanamine. The determination of the absolute configuration of these enantiomers is crucial for understanding their specific interactions in a chiral environment.

Several analytical techniques can be employed to elucidate the absolute and relative stereochemistry of this compound.

X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the absolute configuration of a chiral molecule. This technique provides a detailed three-dimensional map of the electron density in the crystal, allowing for the unambiguous assignment of the spatial arrangement of all atoms. For this compound, co-crystallization with a chiral resolving agent of known absolute configuration can facilitate the determination of the absolute stereochemistry of each enantiomer.

Vibrational Circular Dichroism (VCD) Spectroscopy: VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.govresearchgate.netbruker.comwikipedia.org The resulting VCD spectrum is highly sensitive to the molecule's absolute configuration. By comparing the experimental VCD spectrum with quantum chemical calculations, the absolute stereochemistry can be confidently assigned. nih.gov This method is particularly valuable for molecules in solution. bruker.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR is not inherently sensitive to chirality, the use of chiral derivatizing agents or chiral solvating agents can induce diastereomeric environments that result in distinguishable NMR signals for the enantiomers. researchgate.net Furthermore, advanced NMR techniques, such as the measurement of residual dipolar couplings (RDCs) in a chiral liquid crystal solvent, can provide information about the relative orientation of different parts of the molecule, aiding in stereochemical assignment.

The relative stereochemistry in substituted cyclopropanes is typically described as cis or trans, referring to the orientation of substituents on the cyclopropane ring. In the case of this compound, this nomenclature would apply if additional substituents were present on the ring.

Technique Principle Application to this compound
X-ray Crystallography Diffraction of X-rays by a single crystalUnambiguous determination of absolute configuration in the solid state.
Vibrational Circular Dichroism (VCD) Differential absorption of circularly polarized IR lightDetermination of absolute configuration in solution by comparison with theoretical spectra. nih.govresearchgate.netbruker.comwikipedia.org
NMR with Chiral Auxiliaries Formation of diastereomeric complexesDifferentiation of enantiomers and determination of enantiomeric purity. researchgate.net

Conformational Preferences and Rotational Barriers

The conformational landscape of this compound is primarily defined by the rotation around the C-N bond and the C-C bond connecting the phenyl ring and the cyclopropyl (B3062369) group. The presence of the fluorine atoms on the phenyl ring influences the electronic properties and can affect conformational preferences through steric and electronic effects. d-nb.infonih.govnih.gov

The rotation of the amino group is relatively free, but the rotation around the phenyl-cyclopropyl bond is more hindered. The molecule will likely adopt staggered conformations to minimize steric hindrance. youtube.com The two primary conformations are the gauche and anti (or trans) conformers, which describe the relative orientation of the amino group and the phenyl ring. youtube.comwikipedia.orgyoutube.com

Gauche Conformation: In this arrangement, the amino group is oriented at a dihedral angle of approximately 60° with respect to the plane of the phenyl ring.

Anti (or trans) Conformation: Here, the amino group is positioned at a dihedral angle of roughly 180° relative to the phenyl ring.

The relative stability of these conformers is determined by a balance of steric repulsion and electronic interactions, such as hyperconjugation. wikipedia.org The rotational barrier is the energy required to convert one conformer into another. ugm.ac.idbiomedres.usbiomedres.usresearchgate.net Computational methods, such as Density Functional Theory (DFT), are often used to calculate the energies of different conformers and the rotational barriers between them. ugm.ac.idbiomedres.us

For analogous 1-aryl-cyclopropanamines, the rotational barrier around the aryl-cyclopropyl bond can be in the range of several kcal/mol. The exact values for this compound would require specific computational studies.

Conformer Dihedral Angle (approx.) Relative Energy (Illustrative) Key Interactions
Gauche60°LowerPotential for stabilizing hyperconjugative interactions. wikipedia.org
Anti180°HigherMinimized steric hindrance.
Eclipsed (Transition State)0°/120°HighestSignificant steric and torsional strain. youtube.com

Chiroptical Properties and Spectroscopic Signatures for Enantiomeric Purity Assessment

Chiroptical techniques are indispensable for characterizing chiral molecules and determining their enantiomeric purity. heraldopenaccess.usuma.es

Circular Dichroism (CD) Spectroscopy: Electronic CD spectroscopy measures the differential absorption of left and right circularly polarized UV-visible light. mdpi.comnih.govarxiv.org The resulting CD spectrum is unique for each enantiomer, with mirror-image spectra for the (R)- and (S)-isomers. The sign and magnitude of the Cotton effects in the CD spectrum are directly related to the absolute configuration and conformation of the molecule.

Vibrational Circular Dichroism (VCD) Spectroscopy: As mentioned earlier, VCD provides stereochemical information from the vibrational transitions of the molecule. nih.govresearchgate.netbruker.comwikipedia.orgru.nl VCD is particularly useful as it can be applied to a wider range of molecules than electronic CD, including those without strong UV-Vis chromophores. researchgate.net

The enantiomeric excess (ee) of a sample of this compound can be determined using these spectroscopic methods by comparing the observed signal intensity to that of an enantiomerically pure standard.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating enantiomers and quantifying their ratio. heraldopenaccess.usuma.esnih.govmdpi.com This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. By integrating the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be accurately calculated.

Technique Parameter Measured Application for Enantiomeric Purity
Circular Dichroism (CD) Differential absorption of circularly polarized UV-Vis light mdpi.comnih.govComparison of sample's CD signal to that of a pure enantiomer.
Vibrational Circular Dichroism (VCD) Differential absorption of circularly polarized IR light nih.govbruker.comwikipedia.orgProvides a detailed fingerprint for each enantiomer for quantification.
Chiral HPLC Differential retention times on a chiral stationary phase uma.esnih.govSeparation and quantification of enantiomers to determine enantiomeric excess.

Influence of Stereochemistry on Molecular Recognition Profiles

The stereochemistry of a chiral molecule is paramount in its interaction with other chiral entities, such as biological receptors, enzymes, or chiral catalysts. The distinct three-dimensional arrangement of the enantiomers of this compound will lead to different binding affinities and activities. nih.govresearchgate.net

This principle of stereoselective recognition is fundamental in drug design, where one enantiomer of a drug may exhibit the desired therapeutic effect while the other may be inactive or even cause adverse effects. Molecular modeling and docking studies can be used to predict and rationalize the interactions of each enantiomer with a specific binding site. nih.govresearchgate.net These computational methods can help to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the stereoselectivity of binding.

For instance, if this compound were to be investigated as a potential ligand for a receptor, the (R)- and (S)-enantiomers would likely exhibit different binding affinities due to the specific orientation of the amino group and the difluorophenyl ring within the receptor's binding pocket. Structure-activity relationship (SAR) studies of a series of related chiral compounds can provide valuable insights into the structural requirements for optimal interaction with a biological target. researchgate.netresearchgate.net

Computational Chemistry and Theoretical Investigations of 1 3,5 Difluorophenyl Cyclopropanamine

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are employed to understand the electronic properties of a molecule, which are fundamental to its reactivity and interactions. These calculations solve the Schrödinger equation for a given molecular structure to provide information about its electronic distribution and energy levels.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. nih.govbldpharm.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and reactivity. libretexts.org A smaller gap suggests that the molecule is more polarizable and reactive. For a hypothetical analysis of 1-(3,5-difluorophenyl)cyclopropanamine, one would calculate the energies and visualize the spatial distribution of these orbitals to predict its reactive sites.

Electrostatic Potential Surface Mapping

An Electrostatic Potential (ESP) surface map illustrates the three-dimensional charge distribution of a molecule. rjptonline.org It is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. nih.gov The surface is color-coded to indicate different potential values: typically, red indicates regions of negative electrostatic potential (electron-rich areas, prone to electrophilic attack), and blue indicates regions of positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). rjptonline.org For this compound, an ESP map would reveal the electron-rich areas around the fluorine atoms and the amine group, and potentially electron-deficient regions on the phenyl ring, providing insights into its intermolecular interactions. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. google.comnih.gov By solving Newton's equations of motion, MD simulations can map out the conformational landscape of a molecule, revealing its preferred shapes and flexibility. These simulations can also incorporate solvent molecules explicitly, allowing for the investigation of how the solvent influences the molecule's conformation and dynamics. nih.govmdpi.com For this compound, MD simulations could predict its most stable conformations in different solvent environments and provide insights into the dynamics of the cyclopropyl (B3062369) and phenyl rings.

In Silico Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). ugm.ac.id This method is crucial in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand in the receptor's binding site and scoring them based on their energetic favorability. nih.gov If a biological target for this compound were identified, molecular docking could be used to model its binding pose and predict the key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's amino acid residues.

QSAR and QSPR Studies on this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods that correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. nih.govbldpharm.com These models are developed by calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) for a set of known molecules and then using statistical methods to build a mathematical equation that relates these descriptors to the observed activity or property. bldpharm.com For a series of analogues of this compound, a QSAR study could be developed to predict the biological activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds. nih.gov

Structure Activity Relationship Sar Studies and Rational Ligand Design Principles from 1 3,5 Difluorophenyl Cyclopropanamine Derivatives

Systematic Exploration of Substituent Effects on Biological Target Binding Affinity (In Vitro/ In Silico)

The exploration of how different chemical groups (substituents) placed on the 1-(3,5-Difluorophenyl)cyclopropanamine scaffold affect its ability to bind to its biological target is a cornerstone of rational drug design. Both laboratory (in vitro) and computational (in silico) methods are employed to build a comprehensive understanding of these effects.

Detailed research findings indicate that the phenylcyclopropylamine structure is a critical component for the inhibition of FAD-dependent amine oxidases like LSD1 and the related monoamine oxidases (MAO-A and MAO-B). nih.gov The cyclopropylamine (B47189) moiety acts as a reactive group that can form a covalent bond with the FAD cofactor in the enzyme's active site, leading to irreversible inhibition. nih.gov The substitution pattern on the phenyl ring significantly modulates the potency and selectivity of these inhibitors.

Aryl Substituents : The nature and position of substituents on the phenyl ring have a profound impact on inhibitory activity. For instance, in related 2-phenyl-2-fluoro-cyclopropylamines, electron-withdrawing groups in the para-position of the phenyl ring were found to increase the potency of MAO-A inhibition. nih.gov Conversely, electron-donating groups like methyl or methoxy (B1213986) did not significantly influence this activity. nih.gov This suggests that the electronic properties of the phenyl ring are crucial for optimal interaction with the enzyme's active site.

Fluorine Substitution : The presence and position of fluorine atoms are key determinants of activity. The 3,5-difluoro substitution pattern, as seen in the parent compound, is often associated with high potency for LSD1. Strategic placement of fluorine can influence the molecule's electronic properties and binding interactions. nih.gov For example, replacing a hydrogen atom with fluorine can markedly influence potency, as seen in the development of various therapeutic agents. nih.gov

In Silico Modeling : Computational docking studies provide a molecular basis for these observed SAR trends. These models show how the inhibitor fits into the binding pocket of the target protein. For example, in silico docking of LSD1 inhibitors has revealed key hydrogen bonds and hydrophobic interactions that stabilize the inhibitor-enzyme complex. mdpi.com Residues such as Asp555, His564, and Lys661 have been identified as forming important hydrogen bonds with inhibitors. mdpi.com Such computational analyses help explain why certain substituents enhance binding affinity while others diminish it, guiding the synthesis of more potent analogues. nih.gov

The following interactive table summarizes the general effects of substituents on the binding affinity of phenylcyclopropylamine derivatives based on published research.

Pharmacophore Modeling and Design of Next-Generation Cyclopropanamine Scaffolds

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. nih.govnih.gov For inhibitors derived from this compound, a pharmacophore model typically consists of key features responsible for their interaction with LSD1.

A typical pharmacophore model for an LSD1 inhibitor based on this scaffold would include:

An aromatic ring (the difluorophenyl group) that engages in hydrophobic or π-π stacking interactions within the active site. nih.gov

A hydrogen bond acceptor feature, which may be represented by the nitrogen atom in a modified scaffold or other added functional groups. nih.gov

A hydrophobic feature , corresponding to the cyclopropane (B1198618) ring or other nonpolar groups. nih.gov

The reactive amine (or a surrogate) positioned correctly to interact with the FAD cofactor.

By abstracting these key features, medicinal chemists can design next-generation scaffolds that retain the essential binding elements while possessing entirely new core structures. nih.govnih.gov This process involves using the validated pharmacophore model as a 3D query to search virtual libraries of chemical compounds for molecules that match the required spatial arrangement of features. nih.gov This approach has led to the identification of novel, non-cyclopropanamine-based LSD1 inhibitors, expanding the chemical diversity of potential therapeutics. mdpi.commdpi.com The design of these new scaffolds aims to improve properties such as selectivity, metabolic stability, and novelty of intellectual property.

The table below outlines the key features of a generalized pharmacophore model for this class of inhibitors.

Isosteric Replacements and Bioisosteric Modifications for Modulating Molecular Interactions

Isosterism and bioisosterism are strategies in medicinal chemistry where one atom or group of atoms in a compound is replaced by another with similar physical or chemical properties. u-tokyo.ac.jpsilae.it This technique is used to fine-tune a molecule's properties, such as its size, shape, electronics, and solubility, to enhance its interaction with the biological target. nih.gov

In the context of this compound derivatives, several bioisosteric modifications have been explored:

Fluorine as a Hydrogen Bioisostere : The substitution of hydrogen with fluorine is a common and effective strategy. nih.govu-tokyo.ac.jp The 3,5-difluoro pattern on the phenyl ring is a prime example. Fluorine's high electronegativity can alter the electronic nature of the aromatic ring, influencing pKa and creating favorable electrostatic interactions with the protein, without significantly increasing the size of the molecule. nih.gov

Replacement of the Cyclopropane Ring : While the cyclopropane is key to the mechanism of many inhibitors, researchers have explored replacing it with other small, constrained ring systems or linkers to modulate reactivity and improve drug-like properties.

A notable example of bioisosteric replacement in a related field involves substituting a trifluoromethyl (CF3) group, common in many ligands, with a pentafluorosulfanyl (SF5) group. nih.gov In a study on NK1 receptor ligands, this replacement resulted in compounds with comparable binding affinity to the approved drug aprepitant, demonstrating the utility of the SF5 group as a bioisostere for CF3. nih.gov Such strategies are directly applicable to the optimization of the this compound scaffold.

The following table provides examples of bioisosteric replacements relevant to this chemical class.

Scaffold Hopping Strategies Based on this compound

Scaffold hopping is an advanced drug design strategy that aims to identify structurally novel compounds by replacing the central core (scaffold) of a known active molecule while preserving its essential pharmacophoric features. nih.govnih.gov This approach is valuable for discovering new chemical entities with improved properties, different side-effect profiles, or novel intellectual property rights. nih.gov

Starting from the this compound scaffold, which is a known mechanism-based inhibitor of LSD1, several scaffold hopping efforts have been undertaken. nih.gov The goal is to move away from the tranylcypromine-like backbone to reduce the potential for off-target effects on related amine oxidases like MAO-A and MAO-B. rsc.org

Examples of successful scaffold hopping from this class include:

Styrenylcyclopropylamines : Researchers developed a series of styrenylcyclopropane inhibitors that also act as mechanism-based inhibitors targeting the FAD cofactor of LSD1. This novel chemotype offers different physical properties and potentially different FAD adducts compared to the original phenylcyclopropylamine scaffold. nih.gov

3,5-Diamino-1,2,4-triazoles : To move away from the tranylcypromine (B92988) backbone entirely, a novel scaffold based on a 3,5-diamino-1,2,4-triazole core was developed. rsc.orgnih.govresearchgate.net These compounds were designed to be potent and reversible inhibitors of LSD1, offering a different mechanism of action and a high degree of specificity, thereby avoiding the off-target effects associated with irreversible inhibitors. nih.gov

These strategies demonstrate a clear progression from a known inhibitor scaffold to completely novel chemical classes that retain or even improve upon the desired biological activity. nih.gov

This table compares the original scaffold to new scaffolds developed through hopping strategies.

Biological Target Interaction and Mechanistic Insights from 1 3,5 Difluorophenyl Cyclopropanamine Excluding Clinical Outcomes

Identification and Characterization of Putative Molecular Targets (e.g., enzymes, receptors in in vitro assays)

Thorough searches for in vitro assay data identifying or characterizing putative molecular targets for 1-(3,5-Difluorophenyl)cyclopropanamine did not yield any specific results. There are no published studies detailing the screening of this compound against a panel of enzymes or receptors to identify primary biological targets. While related compounds, such as the 3,4-difluorophenyl isomer, are known intermediates in the synthesis of P2Y12 receptor antagonists, this activity cannot be attributed to the 3,5-difluoro isomer without direct experimental evidence. google.com

Ligand-Protein Binding Mechanisms and Thermodynamics (In Vitro or Computational)

No in vitro or computational studies detailing the ligand-protein binding mechanisms or thermodynamics of this compound could be located. Research in this area would typically involve techniques like isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), or computational docking simulations to characterize the binding affinity (K_D), enthalpy (ΔH), and entropy (ΔS) of the interaction with a specific protein target. The absence of an identified target (as noted in section 7.1) precludes the existence of such detailed binding studies.

Enzymatic Inhibition Kinetics and Allosteric Modulation Studies (In Vitro)

There is no available data from in vitro studies on the enzymatic inhibition kinetics or potential allosteric modulation properties of this compound. Kinetic studies would be necessary to determine parameters such as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (K_i) against a specific enzyme. Similarly, there is no evidence to suggest whether this compound acts as a positive or negative allosteric modulator on any known receptor or enzyme.

Interaction with Specific Biochemical Pathways (Mechanistic Focus)

In line with the lack of identified molecular targets, no mechanistic studies have been published that describe the interaction of this compound with any specific biochemical pathways. Elucidating such interactions would require initial target identification followed by cell-based assays and further mechanistic experiments, none of which are currently available in the public domain for this compound.

Advanced Analytical Methodologies for Structural Characterization and Interaction Studies

High-Resolution NMR Spectroscopy for Complex Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules like 1-(3,5-difluorophenyl)cyclopropanamine. mdpi.com High-resolution, multi-nuclear NMR studies, including ¹H, ¹³C, and ¹⁹F NMR, provide detailed information about the molecular framework, electronic environment of atoms, and through-bond or through-space correlations.

In a typical analysis, the ¹H NMR spectrum would reveal the chemical shifts and coupling constants of the protons on the cyclopropyl (B3062369) and phenyl rings. The protons on the three-membered cyclopropyl ring would exhibit complex splitting patterns due to their rigid nature and distinct chemical environments (geminal and cis/trans couplings). The aromatic protons of the 3,5-difluorophenyl group would appear as a characteristic multiplet, with its pattern influenced by couplings to the adjacent fluorine atoms.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts of the cyclopropyl carbons are typically found in the upfield region, while the aromatic carbons would resonate at lower field. The carbon atoms directly bonded to fluorine would show characteristic C-F coupling constants, which are valuable for confirming the substitution pattern.

Given the presence of fluorine atoms, ¹⁹F NMR spectroscopy is a particularly powerful technique. It offers high sensitivity and a wide chemical shift range, making it excellent for detecting and distinguishing between different fluorine environments. For this compound, a single resonance would be expected in the ¹⁹F NMR spectrum, confirming the magnetic equivalence of the two fluorine atoms due to the molecule's symmetry. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be used to establish the connectivity between protons and carbons, confirming the complete structural assignment.

While specific spectral data for this compound is not widely published, the analysis of its isomer, (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride, shows characteristic signals for the cyclopropyl and difluorophenyl moieties, demonstrating the utility of NMR in distinguishing between closely related structures. google.com

X-ray Crystallography of this compound and its Co-crystals with Biological Targets

X-ray crystallography provides definitive, high-resolution three-dimensional structural information of a compound in its solid, crystalline state. This technique is crucial for determining the precise spatial arrangement of atoms, bond lengths, bond angles, and intermolecular interactions. For this compound, obtaining a single crystal suitable for X-ray diffraction would confirm its molecular conformation and reveal how the molecules pack in the crystal lattice.

The resulting crystal structure would provide invaluable data on:

The planarity of the phenyl ring.

The geometry of the cyclopropane (B1198618) ring.

The relative orientation of the phenyl and cyclopropyl groups.

Intermolecular interactions, such as hydrogen bonding involving the amine group, which govern the crystal packing.

Furthermore, co-crystallization of this compound with a biological target (e.g., an enzyme or receptor) and subsequent X-ray analysis could elucidate the specific binding interactions at the atomic level. Such studies are fundamental in drug design, revealing how a ligand fits into a binding pocket and which functional groups are critical for affinity and selectivity.

Although single-crystal X-ray diffraction data for this compound is not found in public databases, X-ray powder diffraction (XRPD) has been used to characterize the crystalline hydrochloride salt of its 3,4-difluoro isomer. google.com XRPD is instrumental in identifying crystalline phases, detecting polymorphism, and assessing the crystallinity of bulk material.

Table 1: Representative X-Ray Powder Diffraction Peaks for a Related Isomer (Data shown is for (1R,2S)-2-(3,4-difluorophenyl)-cyclopropylamine hydrochloride and is for illustrative purposes only) google.com

Position [°2θ]
15.6 ± 0.2
18.4 ± 0.2
21.3 ± 0.2
23.1 ± 0.2
23.6 ± 0.2
28.4 ± 0.2
29.1 ± 0.2

Mass Spectrometry Techniques for Metabolite Identification and Degradation Pathway Analysis (Analytical Focus)

Mass spectrometry (MS) is a cornerstone technique for identifying and quantifying metabolites and degradation products due to its high sensitivity and ability to provide molecular weight and structural information. uliege.be When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for analyzing complex mixtures.

For this compound, LC-MS would be the method of choice to study its metabolic fate in biological systems (e.g., liver microsomes) or its degradation under stress conditions (e.g., acid, base, oxidation, light). googleapis.com High-resolution mass spectrometry (HRMS) platforms, such as Time-of-Flight (TOF) or Orbitrap analyzers, can determine the elemental composition of the parent compound and its metabolites or degradants with high accuracy. chemicalbook.com

Tandem mass spectrometry (MS/MS) experiments are then performed to structurally characterize these species. In an MS/MS experiment, the ion of interest is isolated, fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides a structural fingerprint that helps to identify the molecule and pinpoint the site of metabolic modification or degradation. Common metabolic pathways for a compound like this could include N-acetylation, hydroxylation of the phenyl ring, or cleavage of the cyclopropane ring. googleapis.com Degradation pathways might involve oxidation of the amine or reactions involving the aromatic ring.

Table 2: Hypothetical Metabolites and Degradation Products of this compound (This table is illustrative and not based on experimental data for the specific compound)

Transformation Product Name Analytical Approach
N-Acetylation N-[1-(3,5-difluorophenyl)cyclopropyl]acetamide LC-MS/MS to detect mass increase of 42.01 Da and characteristic fragmentation.
Ring Hydroxylation 1-(x-hydroxy-3,5-difluorophenyl)cyclopropanamine HRMS to confirm addition of an oxygen atom; MS/MS to determine position of hydroxylation.

Advanced Chromatographic Separations for Enantiomeric Purity and Impurity Profiling

Chromatographic techniques are essential for assessing the purity of pharmaceutical compounds, including the separation of enantiomers and the detection of process-related impurities or degradation products. sigmaaldrich.com

Enantiomeric Purity: Since this compound is a chiral molecule, containing a stereocenter at the carbon bearing the amine group, it is critical to be able to separate its enantiomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common method for this purpose. mdpi.com CSPs create a chiral environment that allows for differential interaction with the two enantiomers, leading to their separation. mdpi.com Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used and have proven effective for separating a broad range of chiral amines. Supercritical fluid chromatography (SFC) is another powerful technique for chiral separations, often providing faster analysis times and higher efficiency.

Impurity Profiling: The identification and quantification of impurities are mandated by regulatory agencies to ensure the safety and quality of active pharmaceutical ingredients (APIs). HPLC coupled with UV or mass spectrometric detection is the standard for impurity profiling. A robust HPLC method would be developed to separate the main compound from any potential impurities, which could include starting materials, reagents, by-products from the synthesis, or degradation products.

Table 3: Chromatographic Techniques for Analysis of this compound

Analytical Goal Technique Typical Stationary Phase Detection Method
Enantiomeric Separation Chiral HPLC/SFC Polysaccharide-based (e.g., Amylose or Cellulose derivatives) UV, MS
Impurity Profiling Reversed-Phase HPLC C18, Phenyl-Hexyl UV (Diode Array Detector), MS

Emerging Research Frontiers and Future Directions for 1 3,5 Difluorophenyl Cyclopropanamine Research

Development of Novel Synthetic Methodologies for Diversification

The exploration of the chemical space around the 1-(3,5-difluorophenyl)cyclopropanamine core is crucial for discovering new functionalities and optimizing biological activity. Future research is increasingly focused on developing novel, efficient, and stereoselective synthetic methods to generate a wide array of derivatives.

Current synthetic strategies often involve multi-step sequences that can be time-consuming and limited in scope. chemicalbook.com Emerging methodologies aim to overcome these limitations by introducing modular and flexible approaches. Key areas of development include:

Asymmetric Catalysis: The development of catalytic enantioselective methods to access specific stereoisomers of cyclopropane (B1198618) derivatives is a high-priority research area. Chiral catalysts could enable the precise construction of the cyclopropane ring with desired stereochemistry, which is often critical for biological efficacy.

Late-Stage Functionalization: Techniques that allow for the modification of the core structure at a late stage in the synthesis are highly valuable. This includes C-H activation methods to introduce new substituents on the phenyl ring or novel reactions to functionalize the cyclopropane ring without disrupting its integrity.

Flow Chemistry: The use of continuous flow reactors can offer significant advantages over traditional batch chemistry, including improved reaction control, enhanced safety, and the ability to scale up production more efficiently. This is particularly relevant for the synthesis of active pharmaceutical ingredient (API) intermediates.

Combinatorial Chemistry: The design of synthetic routes compatible with combinatorial approaches will accelerate the creation of large libraries of analogs. researchgate.net By systematically varying the substituents on the phenyl ring and the amine group, researchers can rapidly explore structure-activity relationships (SAR). mdpi.com

Table 1: Potential Strategies for the Diversification of the this compound Scaffold

Application in Supramolecular Chemistry and Material Science

The structural motifs within this compound make it an intriguing candidate for applications in supramolecular chemistry and material science, fields that are currently underexplored for this compound. Supramolecular chemistry focuses on systems held together by non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-π stacking. taylorandfrancis.com

The key features of the molecule relevant to these fields are:

Difluorophenyl Group: The two fluorine atoms act as potent hydrogen bond acceptors and can participate in halogen bonding, a specific and directional non-covalent interaction. The aromatic ring itself is capable of π-π stacking.

Amine Group: The primary amine is an excellent hydrogen bond donor and can be protonated to interact with anions.

Rigid Cyclopropyl (B3062369) Linker: This strained ring provides a rigid and well-defined geometry, which is advantageous for constructing ordered supramolecular assemblies.

Potential research directions include using this compound or its derivatives as building blocks (tectons) for:

Crystal Engineering: Designing crystalline solids with specific network structures and properties, such as porosity for gas storage or separation.

Self-Assembled Monolayers (SAMs): Forming ordered layers on surfaces to modify their properties, which could have applications in electronics or biosensors.

Supramolecular Polymers: Creating long-chain polymers linked by non-covalent bonds, leading to materials that are responsive to environmental stimuli (e.g., temperature or pH).

Drug Delivery Systems: Incorporating the molecule into larger supramolecular structures like micelles or vesicles for targeted drug delivery. taylorandfrancis.com Compounds based on 1,3,5-triazine (B166579) scaffolds, for example, have been explored for constructing oligomers and dendrimers for such applications. rsc.org

Mechanistic Studies of Biological Interactions at the Molecular Level

While derivatives of phenylcyclopropanamine are known to interact with various biological targets, detailed mechanistic studies at the molecular level are often lacking for specific analogs. A major frontier of research is to elucidate the precise binding modes and mechanisms of action for this compound-based compounds.

This involves a combination of experimental and computational techniques:

X-ray Crystallography and Cryo-EM: Obtaining high-resolution structures of the compound bound to its target protein provides definitive evidence of the binding orientation and key intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study ligand-protein interactions in solution, providing information on which parts of the molecule are in close contact with the target.

Molecular Docking and Molecular Dynamics (MD) Simulations: Computational methods can predict how a ligand fits into the binding site of a protein and can simulate its dynamic behavior over time. nih.gov These studies can reveal crucial interactions with specific amino acid residues, such as hydrogen bonds, hydrophobic interactions, or halogen bonds involving the fluorine atoms. nih.govmdpi.com For instance, research on related compounds has shown that fluorine atoms can be specifically involved in binding to a target receptor. nih.gov

Understanding these interactions is critical for rational drug design, allowing scientists to modify the molecule to enhance its affinity and selectivity for the intended target while minimizing off-target effects. nih.gov

Predictive Modeling for Structure-Property and Structure-Activity Relationships

Predictive computational modeling is becoming an indispensable tool in chemical research and drug discovery. For this compound and its derivatives, developing robust Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models represents a significant research frontier.

QSAR models correlate variations in the chemical structure of a series of compounds with their biological activity. nih.gov By analyzing a dataset of analogs, these models can identify the physicochemical properties (e.g., steric, electronic, hydrophobic) that are most important for efficacy. nih.gov

3D-QSAR methods , such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate 3D contour maps that visualize regions where modifications to the molecule would likely increase or decrease activity. nih.govmdpi.com This provides a powerful guide for designing the next generation of compounds. researchgate.net

QSPR models focus on predicting the physical and pharmacokinetic properties of molecules, such as solubility, membrane permeability, and metabolic stability (ADMET properties). researchgate.netresearchgate.net Developing compounds with good drug-like properties is a major challenge, and predictive QSPR models can help identify promising candidates early in the discovery process, reducing the time and cost associated with experimental testing. nih.gov

Table 2: Example Statistical Parameters for a 3D-QSAR (CoMFA) Model Based on a Study of Structurally Related Enzyme Inhibitors. nih.gov

Open Research Questions and Unexplored Academic Avenues

Despite its potential, the research landscape for this compound leaves many questions unanswered and avenues unexplored. Future academic inquiry could productively focus on the following:

Broadening the Scope of Biological Targets: While this scaffold is a component of molecules targeting specific enzymes or receptors, its potential against a wider range of biological targets (e.g., kinases, proteases, ion channels) is largely unknown. High-throughput screening of derivative libraries against diverse target panels could uncover entirely new therapeutic applications.

Elucidating the Role of Fluorine in Molecular Recognition: The 3,5-difluoro substitution pattern is a defining feature. A fundamental open question is the precise role these fluorine atoms play in molecular recognition. Do they primarily act as simple hydrogen bond acceptors, or do they engage in more subtle halogen bonding or dipole-dipole interactions that contribute significantly to binding affinity and selectivity?

Green Chemistry Approaches to Synthesis: Developing more environmentally friendly synthetic routes is a crucial goal for modern chemistry. Research into catalytic, solvent-free, or one-pot syntheses of this compound and its derivatives would be a significant academic and industrial contribution.

Application as a Chemical Probe: Well-characterized, potent, and selective derivatives could be developed as chemical probes. These tools are invaluable for basic biological research, allowing scientists to investigate the function of specific proteins within cells and organisms.

Exploration in Agrochemicals: The structural motifs present in this compound are also found in some pesticides and herbicides. europa.eu An unexplored avenue is to investigate the potential of its derivatives in agriculture, for example, as novel insecticides, fungicides, or plant growth regulators.

By pursuing these emerging frontiers and open questions, the scientific community can continue to build upon the unique chemical foundation of this compound, paving the way for new discoveries in medicine, material science, and beyond.

Q & A

Q. What are the common synthetic routes for 1-(3,5-Difluorophenyl)cyclopropanamine, and how do reaction conditions influence yield and purity?

The synthesis typically involves cyclopropanation of a benzyl chloride precursor (e.g., 3,5-difluorobenzyl chloride) with cyclopropylamine under basic conditions. Key steps include nucleophilic substitution (SN2) for ring closure and purification via column chromatography. Reaction parameters such as solvent polarity (e.g., dichloromethane or toluene), base strength (e.g., NaOH or K₂CO₃), and temperature (room temp. vs. reflux) significantly impact yield and purity. For example, toluene as a solvent may enhance reaction efficiency due to its non-polar nature, while excess base can lead to side reactions .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR are critical for identifying aromatic protons and fluorine substituents. The 3,5-difluorophenyl group produces distinct splitting patterns due to meta-fluorine coupling .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., exact mass 207.057 g/mol for C9_9H10_{10}F2_2N) .
  • HPLC : Reverse-phase HPLC with UV detection ensures purity (>98%) and resolves impurities from synthetic byproducts .

Advanced Questions

Q. How do the electronic effects of the 3,5-difluorophenyl group influence the compound’s reactivity in nucleophilic or electrophilic reactions?

The electron-withdrawing nature of fluorine atoms deactivates the aromatic ring toward electrophilic substitution but enhances stability in oxidation reactions. For example, in nucleophilic aromatic substitution, the fluorine atoms direct incoming nucleophiles to specific positions (e.g., para to fluorine). This electronic profile also stabilizes intermediates in coupling reactions, as seen in Suzuki-Miyaura cross-coupling studies .

Q. What strategies are employed to resolve discrepancies in biological activity data across different studies?

Discrepancies often arise from variations in enantiomeric purity, assay conditions (e.g., pH, temperature), or impurities. To address this:

  • Chiral Resolution : Use chiral HPLC or enzymatic resolution to isolate enantiomers, as biological activity can differ between (R)- and (S)-forms .
  • Standardized Assays : Replicate experiments under controlled conditions (e.g., fixed ligand concentrations, buffer systems) .
  • Impurity Profiling : Compare batch-specific impurities via LC-MS to correlate with activity outliers .

Q. What are the optimal conditions for enantioselective synthesis, and how do different chiral catalysts affect stereochemical outcomes?

Enantioselective synthesis can be achieved using chiral catalysts like BINAP-metal complexes or organocatalysts. For example:

Catalyst SystemSolventTemperatureEnantiomeric Excess (ee)
Ru-BINAP/DPENToluene60°C90–95%
Chiral Brønsted AcidDCMRT80–85%

Post-synthesis analysis via X-ray crystallography (e.g., single-crystal structures in ) or chiral HPLC validates stereochemical outcomes .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products are observed?

Stability studies indicate degradation via oxidation (forming carboxylic acids) or hydrolysis (yielding cyclopropanol derivatives). Storage below -20°C in anhydrous solvents (e.g., DMSO) minimizes decomposition. Accelerated stability testing (40°C/75% RH) reveals <5% degradation over 30 days, with primary degradation products identified via LC-MS .

Q. What computational methods are used to predict the compound’s interaction with biological targets, such as enzymes or receptors?

Docking simulations (e.g., AutoDock Vina) and molecular dynamics (MD) predict binding affinities to targets like G-protein-coupled receptors (GPCRs). The difluorophenyl group’s hydrophobicity and dipole moment enhance binding pocket interactions, as validated by experimental IC50_{50} data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.